4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine
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Overview
Description
4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine is a complex organic compound that features a pyrazolo[5,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring structure, also studied for its therapeutic potential.
Uniqueness
4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H26N6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C25H26N6/c1-3-8-21(9-4-1)12-7-13-29-14-16-30(17-15-29)24-23-18-28-31(25(23)27-20-26-24)19-22-10-5-2-6-11-22/h1-12,18,20H,13-17,19H2/b12-7+ |
InChI Key |
HEHLQOSEUZRMFT-KPKJPENVSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Origin of Product |
United States |
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